2-Fluoro-6-[(methylamino)methyl]phenol
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Overview
Description
2-Fluoro-6-[(methylamino)methyl]phenol is an organic compound with the molecular formula C8H10FNO It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom at the 2-position and a methylamino group at the 6-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the aromatic ring
Industrial Production Methods
Industrial production of 2-Fluoro-6-[(methylamino)methyl]phenol may involve large-scale S_NAr reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The methylamino group can be introduced using methylamine under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-[(methylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-Fluoro-6-[(methylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-[(methylamino)methyl]phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-[(methylamino)methyl]phenol
- 2-Fluoro-6-(methylamino)phenol
Uniqueness
2-Fluoro-6-[(methylamino)methyl]phenol is unique due to the specific positioning of the fluorine and methylamino groups on the phenol ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the position of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-fluoro-6-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H10FNO/c1-10-5-6-3-2-4-7(9)8(6)11/h2-4,10-11H,5H2,1H3 |
InChI Key |
DOIHLIXUHFIFQM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC=C1)F)O |
Origin of Product |
United States |
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